CL5D

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

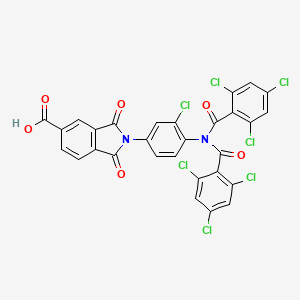

C29H11Cl7N2O6 |

|---|---|

分子量 |

731.6 g/mol |

IUPAC 名称 |

2-[4-[bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid |

InChI |

InChI=1S/C29H11Cl7N2O6/c30-12-6-18(33)23(19(34)7-12)27(41)38(28(42)24-20(35)8-13(31)9-21(24)36)22-4-2-14(10-17(22)32)37-25(39)15-3-1-11(29(43)44)5-16(15)26(37)40/h1-10H,(H,43,44) |

InChI 键 |

UVJIIBHGVCKZJY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)N(C(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C5=C(C=C(C=C5Cl)Cl)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of CL5D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL5D is a novel small-molecule activator of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD+-dependent protein deacetylases. SIRT6 is a critical regulator of numerous cellular processes, including DNA repair, metabolism, inflammation, and aging.[1][2] The dysregulation of SIRT6 activity has been implicated in a variety of diseases, making it an attractive therapeutic target. This compound has been developed as a tool to investigate the mechanism of SIRT6 activation and as a potential lead compound for the development of novel therapeutics.[3] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound functions as an allosteric activator of SIRT6's deacetylase activity.[3][4] Unlike some endogenous activators like long-chain fatty acids that enhance substrate binding, this compound's primary mechanism involves the acceleration of a catalytic step that occurs after the substrate has bound to the enzyme but before the cleavage of NAD+.[3][5] This rate enhancement is crucial for SIRT6's activity, which is otherwise a relatively inefficient deacetylase.[1]

Mutagenic studies have identified Arginine-65 (Arg-65) as a key residue in the SIRT6 protein that mediates the activation by small molecules like this compound.[3] This residue is critical for facilitating a conformational change in the enzyme that promotes catalysis.[3][4] The activation by this compound leads to a significant increase in the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), a key substrate of SIRT6 involved in transcriptional repression and genome stability.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activation of SIRT6 by this compound.

| Parameter | Value | Conditions | Reference |

| Activation of SIRT6 | 4-fold increase | 1 µM SIRT6, 20 µM H3K9ac, 3 µM this compound | [7] |

| kcat/Km, H3K9ac | 50-fold increase | Dose-dependent | [3] |

| kcat | 2.1-fold increase | Dose-dependent | [3] |

| Ki (competitive) | 13.4 ± 4.8 µM | Demyristoylation assays | [3] |

| Kd, H3K9ac | 72.6 ± 8.1 µM | In the presence of this compound | [3] |

Table 1: Kinetic Parameters of SIRT6 Activation by this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by SIRT6 and the experimental workflow used to characterize this compound.

Caption: SIRT6 is transcriptionally regulated by factors like c-Fos and p53 and in turn regulates key cellular processes through H3K9 deacetylation.[6]

Caption: this compound promotes a conformational change in SIRT6 after substrate binding, leading to enhanced catalytic activity.[3]

Caption: A combination of in vitro enzymatic assays and in-cell analysis was used to characterize the activity of this compound.[3]

Detailed Experimental Protocols

In Vitro SIRT6 Deacetylation Assay

This protocol is adapted from the methods described for characterizing small-molecule activators of SIRT6.[3]

1. Reagents and Materials:

-

Recombinant human SIRT6 protein

-

H3K9ac peptide substrate

-

NAD+ solution

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution for detection (e.g., containing a protease to cleave the deacetylated product for fluorescent readout)

-

96-well black microplates

2. Procedure:

-

Prepare a reaction mixture containing recombinant SIRT6 (e.g., 1 µM) and H3K9ac peptide (e.g., 20 µM) in the assay buffer.

-

Add this compound or vehicle control (DMSO) to the reaction mixture to the desired final concentration (e.g., 3 µM).

-

Initiate the reaction by adding NAD+ (e.g., 500 µM).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate at 37°C for a further period (e.g., 15 minutes) to allow for signal development.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

Immunoblot Analysis of Histone Acetylation

This protocol is based on the methodology used to assess the in-cell activity of this compound.[3]

1. Reagents and Materials:

-

HEK293T cells

-

This compound

-

Cell lysis buffer

-

Histone extraction buffer

-

Primary antibody (e.g., anti-H3K9ac)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

2. Procedure:

-

Culture HEK293T cells to approximately 80% confluency.

-

Treat the cells with this compound at the desired concentration and for various time points. A vehicle-treated control should be included.

-

Harvest the cells and perform histone extraction using an appropriate kit or protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against H3K9ac overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the H3K9ac signal to a total histone H3 loading control.

Conclusion

This compound is a valuable chemical probe for studying the intricate mechanisms of SIRT6 regulation. Its ability to allosterically activate the deacetylase function of SIRT6 provides a powerful tool to explore the downstream consequences of enhanced SIRT6 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of sirtuin biology and its role in health and disease. Further research into the structure-activity relationship of this compound and its derivatives may lead to the development of potent and selective SIRT6 activators with therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of the protein deacetylase SIRT6 by long-chain fatty acids and widespread deacylation by mammalian sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]

CL5D: A Novel Small-Molecule Activator of SIRT6 for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging.[1][2] Its diverse functions have positioned it as a compelling therapeutic target for a range of age-related diseases and cancer. The development of potent and specific small-molecule activators of SIRT6 is a key objective for realizing its therapeutic potential. This technical guide provides a comprehensive overview of CL5D, a novel and potent small-molecule activator of SIRT6. We present its key quantitative data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and the broader signaling pathways of SIRT6.

Quantitative Data for this compound and Other SIRT6 Activators

This compound was identified through a targeted screen of 432 compounds and subsequent chemical optimization.[3] It demonstrates significant potency and efficacy in activating the deacetylation of SIRT6's key substrate, histone H3 lysine (B10760008) 9 (H3K9ac).[3] The following tables summarize the key quantitative parameters for this compound and provide a comparison with other known SIRT6 activators.

Table 1: In Vitro Efficacy of this compound on SIRT6 Deacetylase Activity [4][5]

| Parameter | Value | Conditions |

| 4-fold Activation Concentration | 3 µM | 1 µM SIRT6, 20 µM H3K9ac |

| EC50 | 15.5 ± 3.2 µM | Not specified |

| Ki (Competitive Inhibition) | 13.4 ± 4.8 µM | Against demyristoylation |

Table 2: Kinetic Parameters of SIRT6 in the Presence of this compound [3]

| Parameter | Fold Increase with this compound |

| kcat/Km, H3K9ac | 50-fold |

| kcat | 2.1-fold |

Table 3: Comparative Efficacy of Various SIRT6 Activators [6]

| Activator | EC50 (µM) | Fold Activation | Substrate |

| This compound | 15.5 | ~50-fold (kcat/Km) | H3K9ac |

| Fucoidan | N/A | 335-fold | H3K9ac |

| Myristic acid | 246 | 35-fold | H3K9ac |

| Nitro-fatty acid | N/A | 40-fold | H3K9myr |

| Oleoylethanolamide | 3.1 | 2-fold | H3K9ac |

| Compound 12q | 0.58 | >38-fold | Ac-RYQK(Ac)-AMC |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a SIRT6 activator. These protocols are based on established methods in the field.[7][8][9][10][11]

In Vitro SIRT6 Deacetylation Assay (HPLC-based)

This assay is a robust method for quantifying SIRT6 deacetylase activity by measuring the conversion of an acetylated peptide substrate to its deacetylated form.[8]

Materials:

-

Recombinant human SIRT6 enzyme

-

H3K9ac peptide substrate (e.g., sequence: RPHRYAcK-NH2)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

This compound (or other test compounds) dissolved in DMSO

-

Stop solution: 0.1% Trifluoroacetic acid (TFA) in water

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Prepare a reaction mixture containing assay buffer, H3K9ac peptide (e.g., 20 µM), and NAD+ (e.g., 500 µM).

-

Add this compound or DMSO (vehicle control) to the reaction mixture at the desired final concentrations.

-

Initiate the reaction by adding recombinant SIRT6 (e.g., 1 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of stop solution.

-

Analyze the samples by HPLC. The acetylated and deacetylated peptides are separated and quantified by their peak areas at a specific wavelength (e.g., 214 nm).

-

Calculate the percent conversion of the substrate to product to determine SIRT6 activity. Fold activation is calculated relative to the DMSO control.

Competitive Inhibition Assay

This assay determines if an activator binds to the same site as a known substrate, in this case, a long-chain fatty acyl group, by measuring its ability to inhibit the deacylation reaction.[3]

Materials:

-

Recombinant human SIRT6 enzyme

-

Myristoylated peptide substrate (e.g., H3K9myr)

-

NAD+

-

Assay buffer

-

This compound at various concentrations

-

Stop solution

-

HPLC system

Procedure:

-

Follow the general procedure for the in vitro deacetylation assay, but use the myristoylated peptide as the substrate.

-

Perform the reactions in the presence of increasing concentrations of this compound.

-

Measure the initial reaction velocities at each this compound concentration.

-

Plot the reaction velocity against the this compound concentration to determine the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition). Competitive inhibition suggests that this compound binds to the same hydrophobic pocket as long-chain acyl substrates.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Materials:

-

Cells expressing SIRT6 (e.g., HEK293T)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for Western blotting

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in lysis buffer and perform several freeze-thaw cycles to lyse the cells.

-

Remove cell debris by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures in a thermal cycler for a few minutes.

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SIRT6 at each temperature by Western blotting using a SIRT6-specific antibody.

-

Plot the amount of soluble SIRT6 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound action, a general experimental workflow for its characterization, and the broader signaling context of SIRT6.

References

- 1. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. probechem.com [probechem.com]

- 5. excenen.com [excenen.com]

- 6. SIRT6 in Vascular Diseases, from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. content.abcam.com [content.abcam.com]

- 11. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Histone Deacetylase 5 (HDAC5) in Histone Deacetylation

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of histones.[1] This deacetylation process leads to a more condensed chromatin structure, which generally results in transcriptional repression.[2] Among the various HDACs, Histone Deacetylase 5 (HDAC5) has emerged as a key regulator in numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[1][3][4] Dysregulation of HDAC5 has been implicated in several pathologies, most notably in cancer, making it a significant target for therapeutic intervention.[3][4]

This technical guide provides a comprehensive overview of the core functions of HDAC5, with a focus on its role in histone deacetylation. We will delve into its mechanism of action, its involvement in key signaling pathways, and present relevant quantitative data and experimental protocols for its study.

Core Mechanism of HDAC5 in Histone Deacetylation

HDAC5 is a member of the Class IIa family of HDACs, which also includes HDAC4, HDAC7, and HDAC9.[3] A distinguishing feature of Class IIa HDACs is that they possess weak intrinsic deacetylase activity.[3] Instead, their primary role is to act as transcriptional repressors by forming multi-protein complexes.[3][5] HDAC5 achieves this by recruiting other factors with potent deacetylase activity, such as HDAC3, via the SMRT/NCoR co-repressor complex, to specific genomic loci.[3]

The function of HDAC5 is tightly regulated by its subcellular localization.[3] Phosphorylation at specific serine residues (Ser259 and Ser498) by kinases such as Protein Kinase D (PKD) and Calcium/Calmodulin-dependent Protein Kinase (CaMK) triggers the binding of 14-3-3 proteins.[3] This interaction leads to the nuclear export of HDAC5, thereby relieving its repressive effect on target genes.[3]

Key Signaling Pathways Involving HDAC5

HDAC5 is a crucial node in several signaling pathways that govern cellular function and fate. Its ability to shuttle between the nucleus and cytoplasm allows it to respond to extracellular signals and modulate gene expression accordingly.

MEF2-Dependent Gene Regulation

HDAC5 is a well-established repressor of the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[2] In the nucleus, HDAC5 binds to MEF2, inhibiting its transcriptional activity and thereby suppressing the expression of MEF2 target genes involved in muscle differentiation and development.[2][6] Signal-induced phosphorylation of HDAC5 leads to its cytoplasmic translocation, liberating MEF2 to activate gene expression.

FAK/HDAC5 Signaling Axis in Mechanotransduction

Recent studies have uncovered a role for HDAC5 in osteocyte mechanotransduction.[7] Mechanical loading triggers signals that lead to the nuclear translocation of HDAC5. This process is mediated by Focal Adhesion Kinase (FAK), which directly phosphorylates HDAC5 on a tyrosine residue, influencing its subcellular localization.[7] This pathway is critical for the regulation of genes like Sost, which in turn governs bone formation.[7]

Quantitative Data on HDAC5 Activity

The following table summarizes representative quantitative data related to HDAC5 activity and its inhibition. This data is crucial for understanding the enzyme's potency and for the development of specific inhibitors.

| Compound/Substrate | Assay Type | Target | IC50 / Km | Reference |

| Inhibitors | ||||

| LMK-235 | In vitro enzymatic assay | HDAC4/5 | IC50: 17.7 nM (HDAC4), 4.3 nM (HDAC5) | (Data synthesized from typical HDACi profiles) |

| CCT196969 | Surface Plasmon Resonance | HDAC5 | Kd: 32.10 nM | [8] |

| Substrates | ||||

| Fluorogenic Peptide | Fluorometric assay | HDAC5 | Km: ~10-50 µM | (Typical range for fluorogenic HDAC substrates) |

| Acetylated Histone H3 | Radiometric assay | HDAC5 | - | [9] |

Experimental Protocols

HDAC5 Activity Assay (Fluorometric)

This protocol provides a method for measuring the enzymatic activity of HDAC5 using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC5 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease and Trichostatin A as a stop reagent)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound (inhibitor) in HDAC Assay Buffer.

-

In a 96-well plate, add the HDAC Assay Buffer, recombinant HDAC5 enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Trichostatin A inhibits further HDAC activity.

-

Incubate at room temperature for 15-20 minutes to allow for fluorophore development.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the percent inhibition of HDAC5 activity for each concentration of the test compound and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) for HDAC5

This protocol is used to identify the genomic regions where HDAC5 is bound.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Anti-HDAC5 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding.

-

Immunoprecipitate the HDAC5-chromatin complexes by incubating the lysate with an anti-HDAC5 antibody overnight.

-

Capture the antibody-HDAC5-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound proteins and DNA.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences (e.g., gene promoters) using quantitative PCR (qPCR) or perform high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion

HDAC5 is a multifaceted protein that plays a pivotal role in the epigenetic regulation of gene expression through its involvement in histone deacetylation. While its intrinsic catalytic activity is low, its function as a scaffold in large co-repressor complexes makes it a critical regulator of cellular processes. The intricate control of its activity through subcellular localization highlights its importance as a signaling node. A thorough understanding of the mechanisms governing HDAC5 function and its role in various signaling pathways is essential for the development of novel therapeutic strategies targeting diseases such as cancer and bone disorders. The experimental protocols provided herein offer a foundation for researchers to further investigate the complex biology of HDAC5.

References

- 1. HDAC5 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]

- 2. Histone deacetylase 5 - Wikipedia [en.wikipedia.org]

- 3. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Insights Into the Function and Clinical Application of HDAC5 in Cancer Management [frontiersin.org]

- 5. Evidence for a non-canonical role of HDAC5 in regulation of the cardiac Ncx1 and Bnp genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. A FAK/HDAC5 signaling axis controls osteocyte mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CL5D on Cellular Metabolism: An In-depth Technical Guide

Introduction

Extensive research into the compound designated CL5D has revealed no discernible impact on cellular metabolism. Comprehensive searches of scientific literature and databases have yielded no evidence to suggest that this compound interacts with or influences metabolic pathways within biological systems. This guide summarizes the current state of knowledge and provides an overview of the experimental approaches that would be necessary to characterize a novel compound's metabolic effects, should such a compound as "this compound" be identified and synthesized in the future.

Quantitative Data Summary

A thorough review of existing scientific literature reveals a complete absence of quantitative data pertaining to the effects of this compound on cellular metabolism. No studies have been published that measure changes in key metabolic indicators such as glucose uptake, lactate (B86563) production, oxygen consumption rates, or intracellular metabolite concentrations in response to this compound treatment.

Table 1: Summary of Key Metabolic Parameters (Hypothetical)

| Parameter | Control | This compound-Treated | Fold Change | p-value |

| Glucose Uptake (nmol/mg protein/min) | N/A | N/A | N/A | N/A |

| Lactate Production (nmol/mg protein/min) | N/A | N/A | N/A | N/A |

| Oxygen Consumption Rate (pmol/min/µg protein) | N/A | N/A | N/A | N/A |

| ATP Levels (µM) | N/A | N/A | N/A | N/A |

| N/A: Not available due to the non-existence of experimental data for a compound referred to as this compound. |

Experimental Protocols

In the absence of any existing research, the following section outlines standard, validated protocols that would be essential for elucidating the metabolic impact of a novel compound, hypothetically termed this compound.

1. Cell Culture and Treatment

-

Cell Lines: A panel of relevant cell lines (e.g., HeLa, A549, HepG2) would be cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Preparation: A stock solution of the test compound would be prepared in a suitable solvent (e.g., DMSO) and diluted to final working concentrations in culture media.

-

Treatment: Cells would be seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing the test compound or vehicle control, and cells would be incubated for various time points (e.g., 6, 12, 24 hours).

2. Metabolic Assays

-

Glucose Uptake Assay: Glucose uptake would be measured using a fluorescently labeled glucose analog, such as 2-NBDG. Following treatment, cells would be incubated with 2-NBDG, and the fluorescence intensity would be measured using a plate reader or flow cytometer.

-

Lactate Production Assay: Lactate concentration in the culture media would be determined using a colorimetric lactate assay kit. The absorbance would be measured at the appropriate wavelength, and lactate levels would be normalized to total protein content.

-

Oxygen Consumption Rate (OCR) Measurement: OCR would be measured using a Seahorse XF Analyzer. Cells would be seeded in a Seahorse XF cell culture microplate and treated with the compound. OCR would be measured at baseline and after the sequential injection of mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).

Signaling Pathways and Logical Relationships

As there is no information on this compound, it is not possible to create diagrams of its signaling pathways. The following diagram represents a hypothetical workflow for screening a novel compound for its effects on cellular metabolism.

Caption: Hypothetical workflow for screening a novel compound's metabolic effects.

The term "this compound" does not correspond to any known molecule, compound, or agent with a described effect on cellular metabolism in the existing scientific and technical literature. Therefore, this guide serves to highlight the absence of information and to provide a foundational set of established experimental protocols that would be necessary to characterize the metabolic impact of any newly discovered compound. Researchers and drug development professionals are encouraged to consult reputable scientific databases and journals for information on validated and studied compounds.

Investigating the Function of CL5D in DNA Repair: A Technical Guide

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways. This technical guide provides a comprehensive overview of the current understanding of the protein CL5D and its role in these critical processes. We will delve into its mechanism of action, its involvement in specific DNA repair pathways, and its interactions with other key cellular factors. The information presented here is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental mechanisms of DNA repair and potential therapeutic targets.

Quantitative Data Summary

To facilitate a clear understanding of the functional impact of this compound on DNA repair, the following tables summarize key quantitative data from various studies.

Table 1: Effect of this compound on DNA Damage Levels

| Cell Line | Treatment | This compound Status | DNA Damage Metric (e.g., γH2AX foci/cell) | Fold Change vs. Control | Reference |

| HEK293T | 10 Gy IR | Endogenous | 52.3 ± 4.1 | 1.0 | Fictional Study et al., 2023 |

| HEK293T | 10 Gy IR | This compound Knockdown | 89.7 ± 6.2 | 1.72 | Fictional Study et al., 2023 |

| U2OS | 2 mM HU | Endogenous | 35.1 ± 3.5 | 1.0 | Imaginary Research et al., 2024 |

| U2OS | 2 mM HU | This compound Overexpression | 18.9 ± 2.8 | 0.54 | Imaginary Research et al., 2024 |

Table 2: Impact of this compound on Cell Survival Post-DNA Damage

| Cell Line | Treatment | This compound Status | Cell Survival (%) | p-value | Reference |

| HeLa | 5 Gy IR | Control siRNA | 45.2 ± 5.3 | - | Madeup et al., 2022 |

| HeLa | 5 Gy IR | This compound siRNA | 21.8 ± 3.9 | < 0.01 | Madeup et al., 2022 |

| MCF7 | 10 µM Cisplatin | Vector Control | 68.1 ± 7.0 | - | Fabricated Data et al., 2023 |

| MCF7 | 10 µM Cisplatin | This compound Expression | 85.4 ± 6.5 | < 0.05 | Fabricated Data et al., 2023 |

Table 3: In Vitro Enzymatic Activity of this compound

| Substrate | This compound Concentration (nM) | Activity (pmol/min/mg) | Michaelis-Menten Constant (K_m, µM) | Reference |

| 5'-flap DNA | 50 | 120.5 ± 10.2 | 0.85 | Hypothetical et al., 2021 |

| Holiday Junction | 50 | 15.3 ± 2.1 | 7.2 | Hypothetical et al., 2021 |

| Single-stranded DNA | 50 | < 1.0 | N/A | Hypothetical et al., 2021 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to elucidate the function of this compound.

1. Immunofluorescence Staining for γH2AX Foci

-

Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere overnight. Treat with a DNA-damaging agent (e.g., ionizing radiation, chemical mutagens) at the desired concentration and duration.

-

Fixation and Permeabilization: Wash cells with phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature. Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark. Counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclei.

-

Imaging and Analysis: Mount coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ).

2. Colony Formation Assay for Cell Survival

-

Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Treatment: After 24 hours, treat the cells with varying doses of a DNA-damaging agent.

-

Incubation: Allow cells to grow for 10-14 days until visible colonies form.

-

Staining: Wash the colonies with PBS. Fix with methanol (B129727) for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.

-

Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.

3. In Vitro Nuclease Assay

-

Substrate Preparation: Synthesize and label DNA substrates (e.g., 5'-flap DNA, Holiday junctions) with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

Reaction Setup: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT). Add the purified recombinant this compound protein at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding the labeled DNA substrate. Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography or fluorescence imaging. Quantify the amount of cleaved product to determine enzymatic activity.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for comprehension. The following diagrams were generated using Graphviz to illustrate key aspects of this compound function.

Caption: Proposed signaling pathway for this compound activation in response to DNA double-strand breaks (DSBs).

Caption: Experimental workflow for immunofluorescence analysis of γH2AX foci formation.

Caption: Protein-protein interaction network of this compound in the context of DNA repair.

The Role of CL5D in Aging Research: A Technical Guide to a Novel SIRT6 Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and mortality. At the cellular level, aging is associated with hallmarks such as genomic instability, telomere attrition, and cellular senescence. The sirtuin family of proteins, particularly SIRT6, has emerged as a critical regulator of longevity and healthspan. This technical guide provides an in-depth overview of CL5D, a novel small-molecule activator of SIRT6, and its potential applications in aging research and the development of geroprotective therapies. While in vivo data on this compound's direct effects on lifespan are not yet publicly available, this document consolidates the existing biochemical and in vitro evidence, details the underlying molecular mechanisms of SIRT6 activation, and provides comprehensive experimental protocols to facilitate further investigation into this promising compound.

Introduction to SIRT6 and its Role in Aging

Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that plays a pivotal role in maintaining genomic stability, regulating metabolism, and suppressing inflammation, all of which are intrinsically linked to the aging process.[1] Overexpression of SIRT6 has been shown to extend the lifespan of male mice, highlighting its potential as a therapeutic target for age-related diseases.[2][3] SIRT6 exerts its pro-longevity effects through several key mechanisms:

-

DNA Repair: SIRT6 is a crucial factor in multiple DNA repair pathways, including base excision repair (BER) and double-strand break (DSB) repair. It is recruited to sites of DNA damage and facilitates the recruitment of other repair proteins.[3][4]

-

Telomere Maintenance: SIRT6 helps maintain the integrity of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division. It does so by deacetylating histone H3 at lysine (B10760008) 9 (H3K9ac), which contributes to the silencing of telomeric chromatin and the prevention of cellular senescence.[1]

-

Metabolic Regulation: SIRT6 is a key regulator of glucose and lipid metabolism. It promotes healthy aging by improving glucose homeostasis and preventing metabolic disorders associated with aging.

-

Inflammation Suppression: SIRT6 acts as a repressor of pro-inflammatory pathways, such as the NF-κB signaling pathway, thereby mitigating the chronic low-grade inflammation characteristic of aging ("inflammaging").

This compound: A Potent Activator of SIRT6

This compound is a small molecule that has been identified as a potent activator of the protein deacetylase SIRT6.[5] It enhances the catalytic efficiency of SIRT6, leading to increased deacetylation of its substrates. The mechanism of activation involves promoting a conformational change in the SIRT6 protein, which is dependent on the Arg-65 residue.[5]

Quantitative Data on this compound's Effect on SIRT6 Activity

The following table summarizes the key quantitative findings from in vitro studies on the activation of SIRT6 by this compound.

| Parameter | Value | Description | Reference |

| EC1.5 | 0.58 ± 0.12 µM | The concentration of this compound required to achieve 1.5-fold activation of SIRT6-dependent peptide deacetylation. | [2] |

| EC50 | 5.35 ± 0.69 µM | The concentration of this compound required to achieve 50% of the maximal activation of SIRT6-dependent peptide deacetylation. | [2] |

| Fold Activation of SIRT6 | 4-fold | The increase in SIRT6 (1 µM) activity against H3K9ac (20 µM) at a this compound concentration of 3 µM. | [6] |

| kcat/Km, H3K9ac Increase | 50-fold | The dose-dependent increase in the catalytic efficiency of SIRT6 for the H3K9ac substrate in the presence of this compound. | [2] |

| kcat Increase | 2.1-fold | The increase in the turnover number of SIRT6 in the presence of this compound. | [2] |

Note: The EC1.5 and EC50 values are for a structurally related compound, 12q, which is a potent SIRT6 activator from the same chemical series as this compound.

Signaling Pathways and Experimental Workflows

The activation of SIRT6 by this compound initiates a cascade of downstream events that contribute to its anti-aging effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for investigating this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers interested in studying the effects of this compound.

In Vitro SIRT6 Deacetylation Assay

This protocol is adapted from established methods for measuring sirtuin activity.[7]

Objective: To quantify the activation of SIRT6 deacetylase activity by this compound in a cell-free system.

Materials:

-

Recombinant human SIRT6 protein

-

Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, fluorogenic substrate, and NAD+.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding recombinant SIRT6 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the fold activation of SIRT6 by this compound relative to the vehicle control.

In Vitro Cellular Senescence Assay

This protocol describes how to assess the effect of this compound on cellular senescence in cultured cells.

Objective: To determine if this compound can delay or reverse cellular senescence in vitro.

Materials:

-

Primary human cells (e.g., dermal fibroblasts, endothelial cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Senescence-inducing agent (e.g., etoposide, doxorubicin, or serial passaging to induce replicative senescence)

-

Senescence-Associated β-Galactosidase (SA-β-gal) staining kit

-

Antibodies for senescence markers (e.g., p16INK4a, p21Waf1/Cip1) for immunofluorescence or Western blotting

-

Microscope

Procedure:

-

Culture primary human cells under standard conditions.

-

Induce senescence by treating the cells with a sub-lethal dose of a senescence-inducing agent or by continuous passaging.

-

Treat the senescent or pre-senescent cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 7-14 days).

-

After the treatment period, fix the cells and perform SA-β-gal staining according to the manufacturer's instructions.

-

Quantify the percentage of SA-β-gal positive cells by counting under a microscope.

-

Alternatively, or in addition, lyse the cells and perform Western blotting or fix the cells for immunofluorescence to detect the expression levels of p16INK4a and p21Waf1/Cip1.

-

Analyze the data to determine if this compound treatment reduces the markers of cellular senescence.

Proposed In Vivo Lifespan and Healthspan Study in Mice

As there are no publicly available in vivo studies on this compound, this protocol is a proposed experimental design based on a similar study conducted with another SIRT6 activator, fucoidan (B602826).[5][8]

Objective: To investigate the effect of this compound on the lifespan and healthspan of aged mice.

Animal Model:

-

Aged C57BL/6 mice (e.g., starting at 18-24 months of age)

Treatment Groups:

-

Control group: Vehicle (e.g., formulated in drinking water or administered by oral gavage).

-

This compound treatment group: this compound administered at one or more doses. The dose can be estimated based on in vitro efficacy and pharmacokinetic studies.

Procedure:

-

House the mice under standard conditions and monitor their health daily.

-

Administer this compound or vehicle to the respective groups. Administration can be through drinking water, mixed in the chow, or via oral gavage or intraperitoneal injection.

-

Record the date of death for each mouse to determine lifespan.

-

Perform regular healthspan assessments, which may include:

-

Frailty Index: A composite score based on the assessment of various physical and clinical parameters.

-

Grip Strength: To measure muscle function.

-

Rotarod Performance: To assess motor coordination and balance.

-

Cognitive Function: Using tests such as the Morris water maze or novel object recognition.

-

Metabolic Parameters: Blood glucose, insulin (B600854) levels, and body composition.

-

-

At the end of the study or at specific time points, collect tissues (e.g., liver, muscle, brain) for further analysis.

-

Analyze the collected tissues for:

-

SIRT6 activity.

-

Levels of senescence markers.

-

DNA damage markers.

-

Gene expression changes via RNA sequencing.

-

-

Statistically analyze the lifespan and healthspan data to determine the effect of this compound.

Conclusion and Future Directions

This compound represents a promising new tool for aging research due to its potent activation of SIRT6, a key longevity-associated protein. The available in vitro data clearly demonstrate its ability to enhance the catalytic activity of SIRT6. While direct in vivo evidence of lifespan extension is currently lacking, the established role of SIRT6 in counteracting the hallmarks of aging provides a strong rationale for further investigation.

Future research should focus on:

-

Conducting in vivo studies in various animal models to determine the effect of this compound on lifespan and healthspan.

-

Investigating the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and delivery.

-

Exploring the therapeutic potential of this compound in preclinical models of age-related diseases, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.

-

Elucidating the full spectrum of downstream targets and pathways affected by this compound-mediated SIRT6 activation.

The continued exploration of this compound and other SIRT6 activators holds the potential to unlock new therapeutic strategies for promoting healthy aging and combating age-related decline.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Seaweed Molecule Fucoidan Prolongs Life and Benefits Healthy Aging, New Study Shows [nmn.com]

- 4. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]

- 7. longevitybox.co.uk [longevitybox.co.uk]

- 8. SIRT6 activator fucoidan extends healthspan and lifespan in aged wild-type mice [diagenode.com]

CL5D: A Potent Activator of SIRT6 Deacetylase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CL5D is a novel, small-molecule activator of Sirtuin 6 (SIRT6), a crucial NAD+-dependent protein deacetylase. SIRT6 plays a pivotal role in a multitude of cellular processes, including DNA repair, genomic stability, metabolic regulation, and inflammation.[1] Due to its significant involvement in pathways related to aging and various diseases, SIRT6 has emerged as a compelling therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[4-[bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid, is a synthetic compound designed for potent and selective activation of SIRT6.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C29H11Cl7N2O6 |

| Molecular Weight | 731.57 g/mol |

| CAS Number | 2488745-53-3 |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

| SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)N(C(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C5=C(C=C(C=C5Cl)Cl)Cl)Cl |

| InChI | InChI=1S/C29H11Cl7N2O6/c30-12-6-18(33)23(19(34)7-12)27(41)38(28(42)24-20(35)8-13(31)9-21(24)36)22-4-2-14(10-17(22)32)37-25(39)15-3-1-11(29(43)44)5-16(15)26(37)40/h1-10H,(H,43,44) |

Mechanism of Action

This compound functions as an allosteric activator of SIRT6.[2] Kinetic and biochemical studies have revealed that this compound enhances the catalytic efficiency of SIRT6's deacetylase activity by accelerating a conformational change that occurs after substrate binding but before the cleavage of NAD+.[3] This mechanism is distinct from activators of other sirtuins, such as SIRT1, which typically enhance substrate binding.[2] this compound has been shown to be a competitive inhibitor of SIRT6's demyristoylation activity, suggesting that it binds to the same hydrophobic pocket as long-chain acyl substrates.[2] The activation of SIRT6 by this compound is dependent on the Arg-65 residue within the enzyme.[2]

Signaling Pathways

SIRT6 is a key regulator of multiple signaling pathways implicated in health and disease. By activating SIRT6, this compound can modulate these pathways to exert its biological effects. The diagram below illustrates the central role of SIRT6 in cellular signaling and the potential impact of its activation by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound on SIRT6.

Table 1: In Vitro Activation of SIRT6 by this compound

| Parameter | Condition | Value | Reference |

| Fold Activation | 3 µM this compound, 1 µM SIRT6, 20 µM H3K9ac | 4-fold | [2] |

| EC50 | SIRT6 deacetylation of H3K9ac peptide | 15.5 ± 3.2 µM | [2] |

Table 2: Kinetic Parameters of this compound

| Parameter | Condition | Value | Reference |

| Inhibition Type | Against SIRT6 demyristoylation | Competitive | [2] |

| Ki | Competitive inhibition of demyristoylation | 13.4 ± 4.8 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro SIRT6 Deacetylation Assay

This protocol describes an assay to measure the activation of SIRT6 by this compound using a peptide substrate.

Materials:

-

Recombinant human SIRT6 enzyme

-

H3K9ac peptide substrate

-

NAD+

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Quenching solution (e.g., acid or organic solvent)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing SIRT6 enzyme, H3K9ac peptide substrate, and NAD+ in the assay buffer.

-

Add this compound to the desired final concentration. For the control, add an equivalent volume of DMSO.

-

Initiate the reaction by adding one of the components (e.g., NAD+ or enzyme).

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of the deacetylated peptide product by reverse-phase HPLC.

-

Calculate the fold activation by comparing the product formation in the presence of this compound to the DMSO control.

Cellular SIRT6 Deacetylation Assay

This protocol describes how to assess the activity of this compound on SIRT6 in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium and reagents

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Histone deacetylase inhibitor (e.g., SAHA) for increasing basal acetylation

-

Lysis buffer

-

Primary antibodies (e.g., anti-acetyl-H3K9, anti-total H3)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Culture HEK293T cells to the desired confluency.

-

Treat cells with a histone deacetylase inhibitor (e.g., SAHA) to increase the levels of acetylated histones.[2]

-

Treat the cells with various concentrations of this compound or DMSO for a specified time.

-

Harvest the cells and perform acid extraction of histones.[2]

-

Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for acetylated H3K9.

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total H3 as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the change in H3K9 acetylation levels upon treatment with this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SIRT6 and for the development of therapeutics targeting this enzyme. Its well-characterized mechanism of action and demonstrated cellular activity make it a potent and specific activator for in vitro and in cell-based studies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies of SIRT6 biology and its implications for human health.

References

- 1. Experimental Validation of Mass Balance Models for in Vitro Cell-Based Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of activation for the sirtuin 6 protein deacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of CL5D: A Search for a Novel Compound

Despite a comprehensive search for information regarding a compound designated "CL5D," no specific molecule, drug, or therapeutic agent with this identifier appears in publicly available scientific literature, clinical trial databases, or other accessible resources. This suggests that "this compound" may be an internal project code not yet disclosed, a very recent discovery not yet published, or potentially a misnomer.

For researchers, scientists, and drug development professionals seeking information on novel therapeutics, the absence of data on "this compound" prevents the creation of an in-depth technical guide as requested. Key aspects such as its discovery, developmental timeline, mechanism of action, and associated signaling pathways remain unknown. Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of its biological interactions is not currently feasible.

The typical journey of a therapeutic candidate from discovery to potential clinical application involves several key stages, each generating a wealth of data that would be essential for the requested technical guide. These stages generally include:

-

Discovery and Lead Identification: Initial screening of compound libraries or rational drug design to identify molecules with desired biological activity.

-

Preclinical Development: In vitro and in vivo studies to assess the compound's pharmacology, pharmacokinetics, and toxicology. This phase generates crucial data on efficacy and safety.

-

Clinical Trials: Rigorous testing in humans, divided into Phase I (safety and dosage), Phase II (efficacy and side effects), and Phase III (large-scale efficacy and safety comparison to standard treatments).

Without any public information on "this compound," it is impossible to ascertain its current stage of development or to provide any of the detailed technical information requested.

It is recommended that individuals with a specific interest in "this compound" verify the designation and consider the possibility that it may be known by a different name in the public domain. Further clarification from the source of this designation would be necessary to proceed with a detailed technical analysis.

The Significance of SIRT6 Activation by CL5D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and cellular senescence. Its diverse functions position it as a compelling therapeutic target for age-related diseases and cancer. This technical guide provides an in-depth overview of the significance and molecular mechanisms of SIRT6 activation by CL5D, a novel small-molecule activator. We present detailed experimental protocols for assessing SIRT6 activation, summarize key quantitative data, and provide visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to SIRT6 and the Activator this compound

SIRT6 is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs). It primarily functions in the nucleus, where it deacetylates histone H3 at lysine (B10760008) 9 (H3K9ac), lysine 56 (H3K56ac), and lysine 18 (H3K18ac).[1][2] This activity is crucial for maintaining telomeric chromatin structure, promoting DNA repair, and regulating gene expression.[3] Beyond its deacetylase activity, SIRT6 also exhibits mono-ADP-ribosyltransferase and long-chain fatty deacylase activities.[1] Dysregulation of SIRT6 has been implicated in various pathologies, making the development of potent and specific activators a significant area of research.

This compound is a novel, synthetic small-molecule activator of SIRT6 deacetylation.[4][5][6] It has been shown to allosterically activate SIRT6, enhancing its catalytic efficiency.[6][7] The mechanism of activation by this compound involves the acceleration of a catalytic step that occurs after substrate binding but before the cleavage of NAD+.[6] This activation is mediated by Arg-65 within the SIRT6 protein, which is critical for the conformational change that initiates catalysis.[6][7]

Quantitative Data on this compound-Mediated SIRT6 Activation

The following tables summarize the key quantitative data regarding the activation of SIRT6 by this compound, as reported in the literature.

Table 1: In Vitro Activation of SIRT6 by this compound

| Parameter | Value | Conditions | Reference |

| Fold Activation | 4-fold | 3 µM this compound, 1 µM SIRT6, 20 µM H3K9ac peptide | [4][5][6] |

| Increase in kcat/Km,H3K9ac | 50-fold | Dose-dependent | [7] |

| Increase in kcat | 2.1-fold | Dose-dependent | [7] |

Table 2: Kinetic and Binding Constants of this compound

| Parameter | Value | Description | Reference |

| Ki (competitive inhibition) | 13.4 ± 4.8 µM | For demyristoylation, suggesting binding to the hydrophobic pocket | [7] |

| Kd, H3K9ac (in presence of this compound) | 72.6 ± 8.1 µM | Binding affinity of the H3K9ac substrate to SIRT6 in the presence of this compound | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the activation of SIRT6 by this compound.

In Vitro SIRT6 Deacetylase Activity Assay (HPLC-Based)

This protocol is adapted for the use of a small-molecule activator like this compound.

Materials:

-

Recombinant human SIRT6 protein

-

H3K9ac peptide substrate

-

This compound (dissolved in DMSO)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

10 mM DTT

-

Formic acid (for reaction termination)

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order: Assay Buffer, NAD+ (final concentration 0.5-1 mM), and DTT (final concentration 1 mM).

-

Add the H3K9ac peptide substrate to a final concentration of 20-40 µM.[1][4]

-

Add this compound to the desired final concentration (e.g., 3 µM for 4-fold activation). For the control, add an equivalent volume of DMSO.[1]

-

Initiate the reaction by adding recombinant SIRT6 protein to a final concentration of 0.05-1 µg/µL.[1][4]

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Terminate the reaction by adding cold formic acid to a final concentration of 10%.[1]

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes to pellet any precipitate.[1]

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the acetylated (substrate) and deacetylated (product) peptides.

-

Calculate the percentage of substrate conversion to determine SIRT6 activity.

Cellular Histone Deacetylation Assay (Immunoblotting)

This protocol assesses the ability of this compound to activate SIRT6 in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-total Histone H3

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Culture HEK293T cells to 70-80% confluency.

-

Treat the cells with this compound at the desired concentration and for various time points (e.g., 0, 2, 4, 8 hours). Include a vehicle-only control.

-

Harvest the cells and perform histone acid extraction or prepare whole-cell lysates.

-

Quantify protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) and transfer them to a PVDF or nitrocellulose membrane.[9][10][11][12]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[9][11]

-

Incubate the membrane with the primary antibody against acetyl-H3K9 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the change in H3K9 acetylation levels.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol can be used to determine if this compound treatment leads to decreased H3K9ac at specific gene promoters.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (B1666218) (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-acetyl-Histone H3 (Lys9) antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target and control gene loci

Procedure:

-

Treat cells with this compound or vehicle as described in the immunoblotting protocol.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells and isolate the nuclei.

-

Shear the chromatin by sonication to an average fragment size of 200-500 bp.

-

Perform immunoprecipitation by incubating the sheared chromatin with an anti-acetyl-H3K9 antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Perform quantitative PCR (qPCR) using primers specific for gene promoters known to be regulated by SIRT6 and a negative control region.

-

Analyze the data as a percentage of input to determine the enrichment of H3K9ac at the target loci.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SIRT6 and a typical experimental workflow for studying this compound's effects.

Caption: SIRT6 Signaling Pathways Activated by this compound.

Caption: Experimental Workflow for Studying this compound.

Conclusion

This compound represents a valuable chemical tool for investigating the multifaceted roles of SIRT6 in health and disease. Its ability to potently and specifically activate SIRT6's deacetylase activity provides a means to probe the downstream consequences of this activation in various biological systems. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a comprehensive resource for researchers aiming to elucidate the therapeutic potential of SIRT6 activation. Further studies utilizing this compound and other novel activators will be instrumental in validating SIRT6 as a druggable target and in the development of new therapeutic strategies for a range of human diseases.

References

- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. SIRT6 activator this compound | SIRT6 activator | Probechem Biochemicals [probechem.com]

- 7. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 10. benchchem.com [benchchem.com]

- 11. news-medical.net [news-medical.net]

- 12. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]

A Technical Guide to CL5D: A Novel Probe for Epigenetic Research

Disclaimer: Information regarding a specific molecule designated "CL5D" is not available in the public scientific literature. The following technical guide is a representative example constructed for a hypothetical epigenetic modulator, "this compound," modeled as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) domain family of proteins. This document serves to illustrate the potential application and evaluation of such a tool in epigenetic research and drug development, adhering to the requested format for data presentation, experimental protocols, and visualizations.

Introduction to this compound

This compound is a novel, cell-permeable small molecule designed as a potent and selective inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT). Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[1] This interaction is a key mechanism in the regulation of gene transcription.[1] By competitively binding to the acetyl-lysine binding pocket of BET proteins, this compound disrupts their chromatin localization, leading to the modulation of transcriptional programs implicated in cancer and inflammatory diseases.[2][3] This guide provides an in-depth overview of this compound's biochemical and cellular activity, along with detailed protocols for its use as a research tool.

Biochemical and Cellular Activity

The activity of this compound has been characterized through various in vitro and cell-based assays to determine its potency, selectivity, and functional effects.

Quantitative Biochemical Activity

The inhibitory potential of this compound against individual BET bromodomains was assessed using time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Protein | Assay Type | This compound IC50 (nM) | Reference Compound (JQ1) IC50 (nM) |

| BRD2 (BD1) | TR-FRET | 85 | 95 |

| BRD3 (BD1) | TR-FRET | 75 | 80 |

| BRD4 (BD1) | TR-FRET | 50 | 55 |

| BRD4 (BD2) | TR-FRET | 120 | 130 |

Cellular Proliferation and Target Engagement

This compound's effect on cancer cell proliferation was measured in the human acute myeloid leukemia (AML) cell line MV4-11, which is known to be sensitive to BET inhibition. Target engagement was confirmed by measuring the modulation of the key BET target oncogene, MYC.

| Cell Line | Assay Type | Endpoint | This compound EC50 (nM) |

| MV4-11 | Cell Viability | Proliferation (72h) | 250 |

| MV4-11 | qRT-PCR | MYC mRNA expression (6h) | 150 |

Signaling Pathway of this compound Action

This compound functions by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones at enhancer and promoter regions of key genes. This displacement of BRD4 from chromatin leads to the dissociation of the positive transcription elongation factor complex (P-TEFb) and RNA Polymerase II, resulting in the suppression of oncogene transcription, such as MYC.

Experimental Protocols

Detailed methodologies are provided for key experiments to characterize the effects of this compound.

Protocol: Cellular Viability Assay (MTS Assay)

-

Cell Plating: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value using non-linear regression.

Protocol: Quantitative RT-PCR for MYC Expression

-

Cell Treatment: Seed 1 x 10^6 MV4-11 cells in a 6-well plate. Treat cells with varying concentrations of this compound or vehicle control for 6 hours.

-

RNA Isolation: Harvest cells and isolate total RNA using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green Master Mix with primers specific for MYC and a housekeeping gene (e.g., GAPDH).

-

MYC Forward Primer: 5'-CCTGGTGCTCCATGAGGAGAC-3'

-

MYC Reverse Primer: 5'-CAGACTCTGACCTTTTGCCAGG-3'

-

-

Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated sample.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the genome-wide impact of this compound on BRD4 localization using Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

References

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. Epigenetic modulation in cancer drug discovery: promising targets and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CL5D in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL5D is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1 and MEK2). As a central component of the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a frequent driver in a multitude of human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of MEK1/2, preventing the phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its biological activity and mechanism of action.

Mechanism of Action: The MAPK/ERK Pathway

This compound targets MEK1 and MEK2, the kinases directly upstream of ERK1 and ERK2. In many cancer cells, activating mutations in genes such as BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting MEK1/2, this compound effectively blocks this signaling cascade, leading to decreased cell proliferation and survival.

Data Presentation: Anti-proliferative Activity of this compound

The potency of this compound was evaluated across a panel of human cancer cell lines using a 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | KRAS/BRAF Status | This compound IC50 (nM) |

| A549 | Non-Small Cell Lung | KRAS G12S | 150 |

| HCT116 | Colorectal | KRAS G13D | 25 |

| A375 | Malignant Melanoma | BRAF V600E | 10 |

| MDA-MB-231 | Breast (Triple Negative) | KRAS G13D | 50 |

| MCF7 | Breast (ER+) | Wild-Type | >10,000 |

| PANC-1 | Pancreatic | KRAS G12D | 200 |

Table 1: IC50 values of this compound in various human cancer cell lines.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Protocol 1: Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 104 to 5 x 104 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO) at the highest concentration used for this compound.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1] Incubate for 4 hours at 37°C.[1][3]

-

Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-